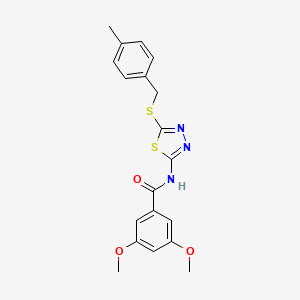

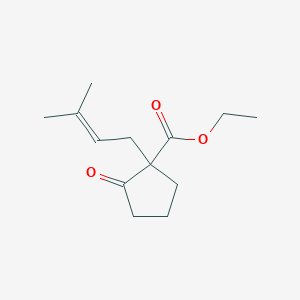

![molecular formula C22H23N3O6S B2672012 (Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-51-7](/img/structure/B2672012.png)

(Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the acetamido and dimethoxybenzoyl groups. This could potentially be achieved through a series of reactions including condensation, acylation, and methylation .Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially participate in a variety of chemical reactions. The acetamido group could be involved in reactions such as hydrolysis or substitution, while the dimethoxybenzoyl group could undergo reactions such as demethylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamido and dimethoxybenzoyl groups could affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthetic Methodologies and Compound Interactions

A novel series of compounds were synthesized, showcasing the flexibility and potential of derivatives related to the mentioned chemical structure in the realm of organic synthesis and compound development. For example, Nassiri and Milani (2020) illustrated a simple, novel, and efficient synthesis methodology for ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, highlighting its potential in creating novel compounds with significant yields and confirmed structures through various spectroscopic techniques (Nassiri & Milani, 2020). Additionally, Carrington et al. (1972) described the formation of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate under specific conditions, further illustrating the compound's versatility and the chemical transformations it undergoes, which could be pivotal in synthesizing related chemical entities (Carrington et al., 1972).

Therapeutic Potential and Molecular Functionality

Exploring the therapeutic potential and molecular functionality, several studies have focused on the synthesis and characterization of related compounds. Hayashi et al. (1998) explored GPIIb/IIIa integrin antagonists, including ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, highlighting its potent inhibitory activity and therapeutic potential, especially in antithrombotic treatment (Hayashi et al., 1998). Moreover, Mohamed (2014) contributed to the field by synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, emphasizing the structural diversity and potential biological applications of these compounds (Mohamed, 2014).

Molecular Sensing and Selectivity

The development of molecular sensors is another area of interest. Wagh et al. (2015) reported the synthesis of a chemosensor based on benzothiazole, showcasing its high sensitivity and selectivity towards Cu2+ and Hg2+ ions in semi-aqueous media. This work not only demonstrates the chemical's utility in sensing applications but also the broader implications of such derivatives in environmental and analytical chemistry (Wagh et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[6-acetamido-2-(3,4-dimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c1-5-31-20(27)12-25-16-8-7-15(23-13(2)26)11-19(16)32-22(25)24-21(28)14-6-9-17(29-3)18(10-14)30-4/h6-11H,5,12H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVIFQIZHKCDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2671932.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2671946.png)

![3-Azabicyclo[4.3.1]decane;hydrochloride](/img/structure/B2671947.png)

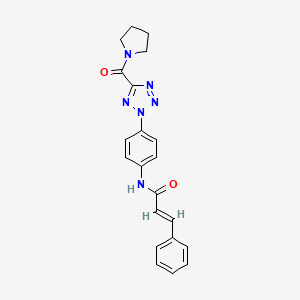

![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)

![7-Chloro-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-sulfonyl fluoride](/img/structure/B2671951.png)

![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)